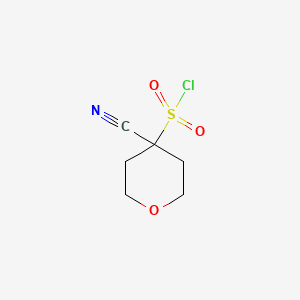
4-Cyanooxane-4-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyanooxane-4-sulfonyl chloride is a chemical compound with the molecular formula C6H8ClNO3S and a molecular weight of 209.65 g/mol . It is known for its applications in various scientific research fields, including chemistry, biology, and industry. The compound is characterized by its sulfonyl chloride functional group, which makes it a versatile reagent in organic synthesis.
Preparation Methods
The synthesis of 4-cyanooxane-4-sulfonyl chloride typically involves the chlorosulfonylation of oxane derivatives. One common method includes the reaction of oxane with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group . Industrial production methods often employ continuous flow reactors to ensure efficient and scalable synthesis . The reaction conditions usually involve mild temperatures and the absence of added acids, making the process safer and more environmentally friendly .
Chemical Reactions Analysis
4-Cyanooxane-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonyl thiols, respectively.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: In the presence of water, this compound can hydrolyze to form the corresponding sulfonic acid.
Common reagents used in these reactions include amines, alcohols, thiols, and water. The major products formed depend on the specific nucleophile used in the substitution reactions .
Scientific Research Applications
4-Cyanooxane-4-sulfonyl chloride is widely used in scientific research due to its versatility:
Mechanism of Action
The mechanism of action of 4-cyanooxane-4-sulfonyl chloride primarily involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various sulfonyl derivatives, depending on the nucleophile involved . The molecular targets and pathways are determined by the specific application and the nature of the nucleophile used in the reaction .
Comparison with Similar Compounds
4-Cyanooxane-4-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:
Methanesulfonyl chloride: A simpler sulfonyl chloride with a single carbon atom in its structure.
Benzenesulfonyl chloride: An aromatic sulfonyl chloride that is widely used in organic synthesis.
Tosyl chloride (p-toluenesulfonyl chloride): Another aromatic sulfonyl chloride with a methyl group on the benzene ring.
The uniqueness of this compound lies in its combination of the oxane ring and the sulfonyl chloride group, which provides distinct reactivity and applications compared to other sulfonyl chlorides .
Properties
IUPAC Name |
4-cyanooxane-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClNO3S/c7-12(9,10)6(5-8)1-3-11-4-2-6/h1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STUXETCQCLREEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C#N)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
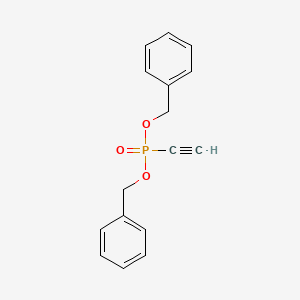
![N'-{[5-(furan-2-carbonyl)thiophen-2-yl]methyl}-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide](/img/structure/B2988662.png)
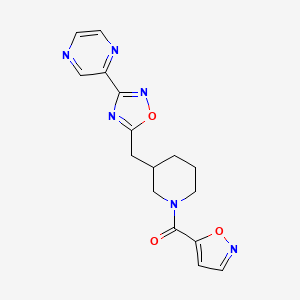
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carboxamide](/img/structure/B2988666.png)
![3-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-1-methyl-1,2,4-triazole](/img/structure/B2988669.png)
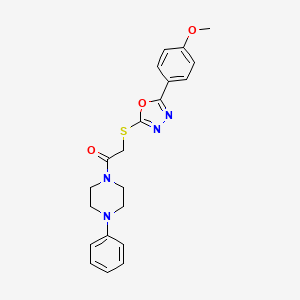
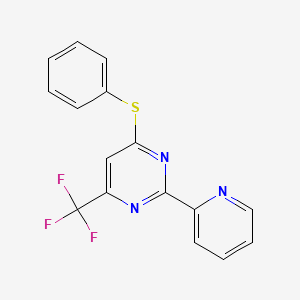
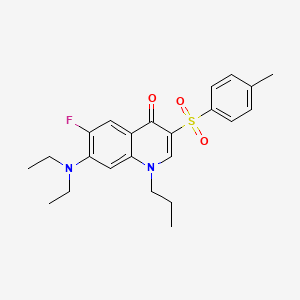
![1'-(4-(1H-pyrrol-1-yl)benzoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2988677.png)
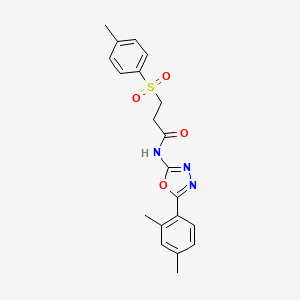


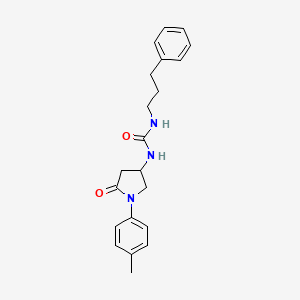
![[2-(4-Fluoro-benzoylamino)-thiazol-4-yl]-acetic acid ethyl ester](/img/structure/B2988683.png)
